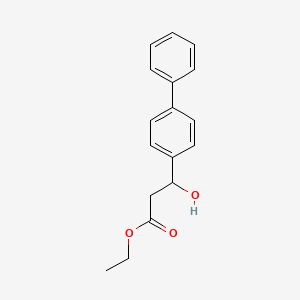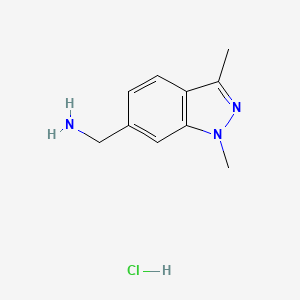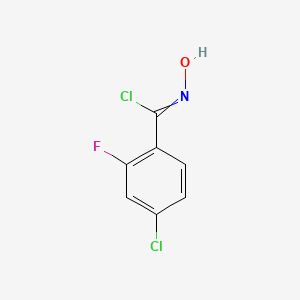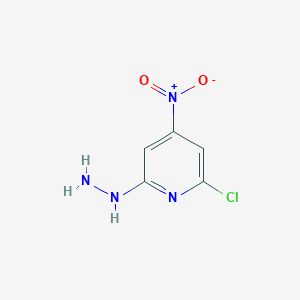![molecular formula C23H22O5 B13682443 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)
3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid is an organic compound with the molecular formula C23H22O5 and a molecular weight of 378.42 g/mol . This compound is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety. It is a white solid that is soluble in common organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid typically involves the benzylation of 3,4-dihydroxyphenylacetic acid. The reaction is carried out using benzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylic alcohols.
Substitution: Benzylic bromides.
Aplicaciones Científicas De Investigación
3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups enhance its ability to interact with hydrophobic pockets in proteins, while the hydroxypropanoic acid moiety can form hydrogen bonds with active sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Bis(benzyloxy)phenyl)methanol: Similar structure but lacks the hydroxypropanoic acid moiety.
4-Benzyloxy-3-methoxyphenylacetic acid: Contains a methoxy group instead of a second benzyloxy group.
Uniqueness
3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid is unique due to the presence of two benzyloxy groups and a hydroxypropanoic acid moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H22O5 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
3-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C23H22O5/c24-20(23(25)26)13-19-11-12-21(27-15-17-7-3-1-4-8-17)22(14-19)28-16-18-9-5-2-6-10-18/h1-12,14,20,24H,13,15-16H2,(H,25,26) |
Clave InChI |
JLQBQSZIXGRWKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)

![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)





![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)
